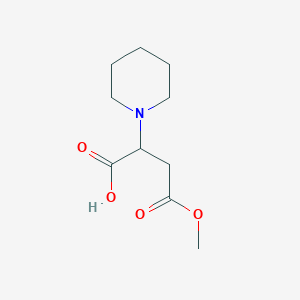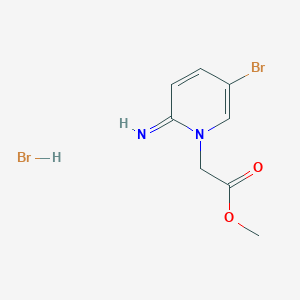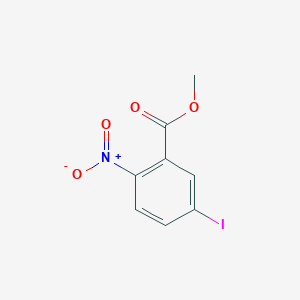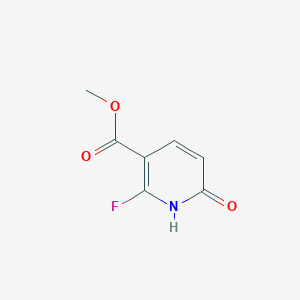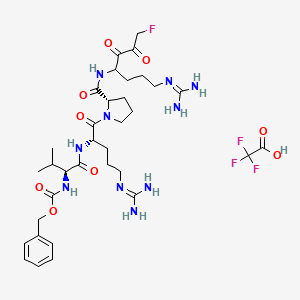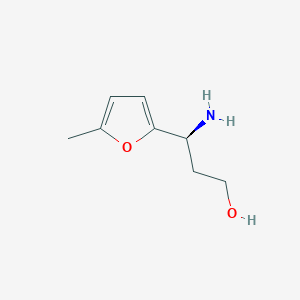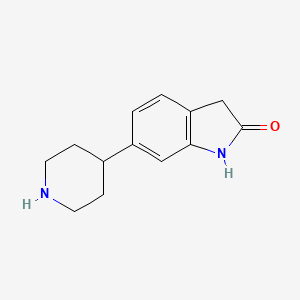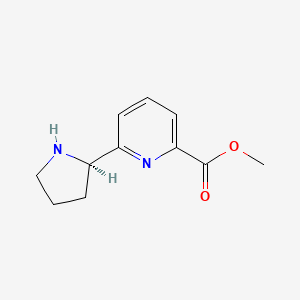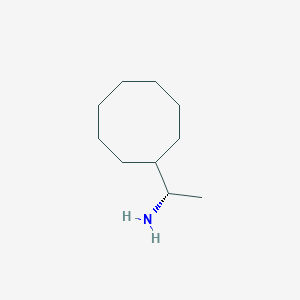
3-(Tert-butylsulfanyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-butylsulfanyl)azetidine typically involves the cyclization of suitable precursors. One common method is the reaction of tert-butylthiol with azetidine derivatives under basic conditions. Another approach involves the use of azetidine-3-carboxylic acid derivatives, which can be converted to the desired product through a series of functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Tert-butylsulfanyl)azetidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form open-chain amines.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Open-chain amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Tert-butylsulfanyl)azetidine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Tert-butylsulfanyl)azetidine involves its interaction with specific molecular targets. The strained ring structure allows it to act as a reactive intermediate in various biochemical pathways. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Azetidine: The parent compound without the tert-butylsulfanyl group.
3-(Methylsulfanyl)azetidine: A similar compound with a methylsulfanyl group instead of a tert-butylsulfanyl group.
3-(Phenylsulfanyl)azetidine: A compound with a phenylsulfanyl group.
Uniqueness: 3-(Tert-butylsulfanyl)azetidine is unique due to the presence of the bulky tert-butylsulfanyl group, which imparts steric hindrance and influences its reactivity and interaction with biological targets. This makes it distinct from other azetidine derivatives and potentially more suitable for specific applications .
Propriétés
Formule moléculaire |
C7H15NS |
|---|---|
Poids moléculaire |
145.27 g/mol |
Nom IUPAC |
3-tert-butylsulfanylazetidine |
InChI |
InChI=1S/C7H15NS/c1-7(2,3)9-6-4-8-5-6/h6,8H,4-5H2,1-3H3 |
Clé InChI |
NFLJCFUHYCGQGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



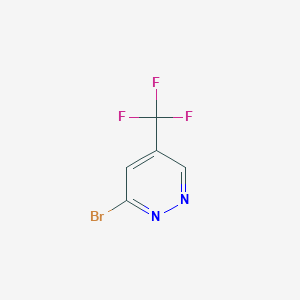
![7-(Difluoromethoxy)-2-methylbenzo[d]thiazole](/img/structure/B13029128.png)
